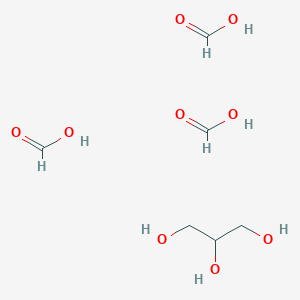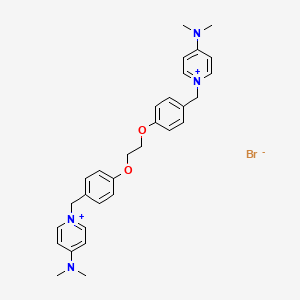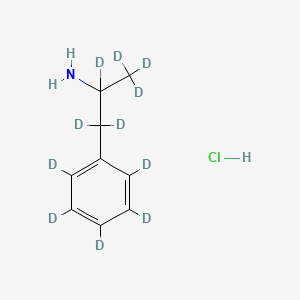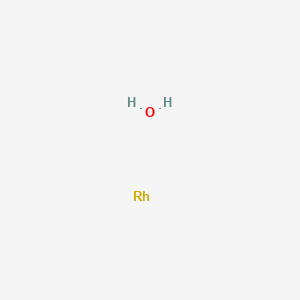![molecular formula C12H23NO6 B12352086 N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic compound characterized by its unique stereochemistry and functional groups.
Vorbereitungsmethoden
The synthesis of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of potassium permanganate and cupric sulfate for selective oxidation . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of hydrogen peroxide to complete the oxidation process. The resulting product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield a more oxidized form of the compound, while reduction with sodium borohydride can produce a reduced form with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its mechanism of action in targeting specific molecular pathways. In industry, it is used in the production of various chemical products and as a reagent in different industrial processes .
Wirkmechanismus
The mechanism of action of N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to interact with methionine aminopeptidase 2, an enzyme involved in protein processing . This interaction can affect various cellular processes and pathways, leading to its observed effects. The compound’s unique stereochemistry and functional groups play a crucial role in its binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide can be compared with other similar compounds, such as other n-acyl-alpha amino acids and derivatives. These compounds share similar structural features but differ in their specific functional groups and stereochemistry . For example, compounds like (2R,3R,4S,5R,6E)-3,4,5-trihydroxy-N-[(3S,6R)-6-hydroxy-2-oxo-3-azepanyl]-2-methoxy-8,8-dimethyl-6-nonenamide have similar functional groups but different stereochemistry, leading to different chemical properties and biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications
Eigenschaften
Molekularformel |
C12H23NO6 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6?,8-,9?,10?,11-/m1/s1 |
InChI-Schlüssel |
XXOSQKWOPXPGQY-WICRCMMISA-N |
Isomerische SMILES |
CC1[C@H](C(C([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)



![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)


![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)
